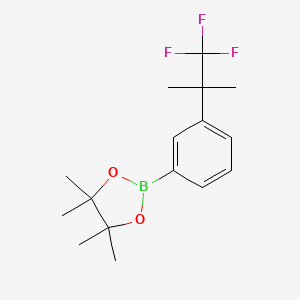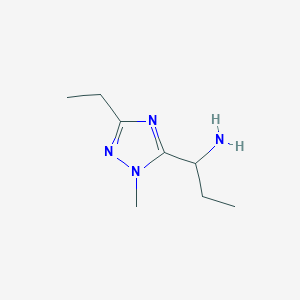![molecular formula C13H12N2O4 B13536116 Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate](/img/structure/B13536116.png)
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials, such as 2-aminopyridine and ethyl acetoacetate, under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the pyrido[1,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis platforms. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties .
Applications De Recherche Scientifique
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a lead compound in drug discovery, particularly for its anti-HIV-1 activity.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s derivatives are explored for their potential use in various industrial processes, including catalysis and material science.
Mécanisme D'action
The mechanism of action of Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. For instance, in anti-HIV-1 studies, the compound binds to the active site of HIV-1 integrase, inhibiting its activity and preventing viral replication. The keto oxygen atom and nitrogen atom of the compound chelate with metal ions, stabilizing the interaction and enhancing its inhibitory effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their antibacterial properties.
Uniqueness
Ethyl 2-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate is unique due to its specific functional groups and the resulting biological activity. Its ability to inhibit HIV-1 integrase sets it apart from other similar compounds, making it a valuable candidate for further drug development .
Propriétés
Formule moléculaire |
C13H12N2O4 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
ethyl 2-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H12N2O4/c1-3-19-13(18)11(16)9-6-14-10-5-4-8(2)7-15(10)12(9)17/h4-7H,3H2,1-2H3 |
Clé InChI |
PGGFPEMKMNDWMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1=CN=C2C=CC(=CN2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13536064.png)




![5-(Ethylsulfonyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13536089.png)

![1-{[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazinedihydrochloride](/img/structure/B13536102.png)

